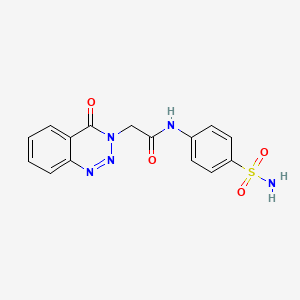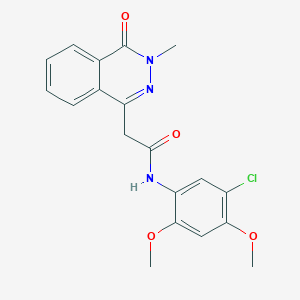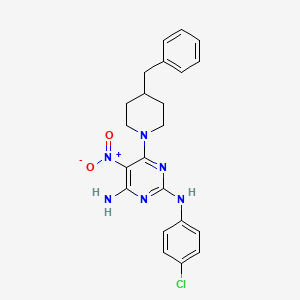![molecular formula C25H25N3O6S B15153447 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonamido group, and a phenylethylbenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Methanesulfonamido Group: The benzodioxole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.
Formation of the Acetamido Intermediate: The methanesulfonamido intermediate is then reacted with acetic anhydride to form the acetamido intermediate.
Coupling with Phenylethylbenzamide: Finally, the acetamido intermediate is coupled with 1-phenylethylbenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamido group.
Applications De Recherche Scientifique
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular proliferation and apoptosis, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates pathways related to inflammation and cell cycle regulation, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is unique due to its combination of a benzodioxole moiety with a methanesulfonamido group and a phenylethylbenzamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C25H25N3O6S |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O6S/c1-17(18-8-4-3-5-9-18)26-25(30)20-10-6-7-11-21(20)27-24(29)15-28(35(2,31)32)19-12-13-22-23(14-19)34-16-33-22/h3-14,17H,15-16H2,1-2H3,(H,26,30)(H,27,29) |
Clé InChI |
ZXHFIIRNXAZTIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)


![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)

![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)


![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
